molecular formula C15H12N2O2 B185410 N-(4-cyanophenyl)-2-methoxybenzamide CAS No. 361464-65-5

N-(4-cyanophenyl)-2-methoxybenzamide

Cat. No.: B185410
CAS No.: 361464-65-5
M. Wt: 252.27 g/mol
InChI Key: FPDQRTMBUOHIDB-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy substitution on the benzamide ring and a 4-cyano group on the aniline moiety. Benzamide derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor antagonism, and fluorescence properties . The 2-methoxy group on the benzamide ring is a common structural feature in pharmacologically active compounds, influencing electronic properties and binding interactions. The 4-cyano substituent on the aniline ring is a strong electron-withdrawing group, which may enhance metabolic stability and receptor affinity compared to other substituents like chloro or methoxy .

Properties

CAS No.

361464-65-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-13(14)15(18)17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18)

InChI Key

FPDQRTMBUOHIDB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below highlights key structural differences between N-(4-cyanophenyl)-2-methoxybenzamide and similar compounds:

Compound Name Benzamide Substituents Aniline Substituents Key Structural Features
This compound 2-OCH₃ 4-CN Strong electron-withdrawing cyano group
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃ 4-Cl Chloro (electron-withdrawing), methyl (electron-donating)
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide 2-OCH₃ Indenyl Bulky, hydrophobic indenyl group
Sulpiride (D2 antagonist) 2-OCH₃ Complex sulfonamide Polar sulfonamide enhances water solubility
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide Oxadiazole ring 4-OCH₃ Heterocyclic oxadiazole enhances rigidity

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents (e.g., indenyl in ) may limit access to active sites but enhance selectivity for specific targets.

Discussion :

  • The 2-methoxybenzamide scaffold is recurrent in dopamine receptor ligands (e.g., sulpiride ), suggesting that this compound may share similar binding motifs.
  • The PCSK9 inhibitory activity of the indenyl-substituted analog highlights the role of substituent bulkiness in enzyme inhibition.

Physicochemical Properties

Compound Name Molecular Weight Fluorescence Intensity Solubility Binding Constant (K)
This compound ~252.26 Not reported Moderate (organic solvents) -
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 289.75 High at pH 5 Organic solvents 0.269 mg/L LOD
Sulpiride 341.43 N/A Water-soluble High D2 affinity

Key Findings :

  • Fluorescence: The 4-chloro and 4-methyl groups in enhance fluorescence at pH 5, while the 4-cyano group’s impact remains unexplored.
  • Solubility: Polar groups (e.g., sulfonamide in sulpiride ) improve aqueous solubility, whereas hydrophobic substituents (e.g., cyano) may limit it.

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